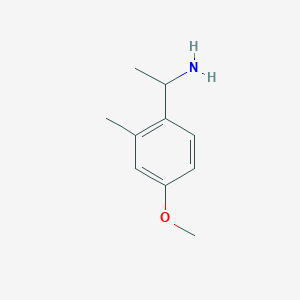

1-(4-Methoxy-2-methylphenyl)ethanamine

Übersicht

Beschreibung

1-(4-Methoxy-2-methylphenyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxy-2-methylphenyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

Target of Action

Similar compounds, such as 1-(4-methylphenyl)ethylamine, are known to be chiral amines . Chiral amines often interact with various biological targets, including enzymes and receptors, influencing their activity.

Biochemical Pathways

For instance, 4-Methylphenethylamine, a related compound, is known to act as an agonist for the human trace amine associated receptor 1 (TAAR1) .

Pharmacokinetics

The compound’s molecular weight (1652322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Biochemische Analyse

Biochemical Properties

1-(4-Methoxy-2-methylphenyl)ethanamine plays a significant role in biochemical reactions, particularly those involving neurotransmission. It interacts with enzymes such as monoamine oxidase (MAO), which catalyzes the oxidative deamination of monoamines. This interaction can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, this compound may interact with trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and synaptic plasticity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modulating the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP (cAMP) levels. This modulation can impact gene expression and cellular metabolism, potentially altering the function of neurons and other cell types. Furthermore, this compound may affect the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an agonist or antagonist at various receptor sites, including TAARs and GPCRs. These interactions can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function. Additionally, this compound may inhibit the activity of enzymes such as MAO, thereby affecting the metabolism of monoamines and altering neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates that may impact cellular health. Long-term exposure to this compound in vitro or in vivo can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter release and improve cognitive functions. At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. It interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), which are responsible for the degradation of neurotransmitters. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-2-methylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of 4-methoxy-2-methylacetophenone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxy-2-methylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: It can be reduced to form the corresponding amine or alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxy-2-methylphenyl)ethanamine can be compared with other similar compounds, such as:

1-(4-Methylphenyl)ethanamine: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

1-(4-Methoxyphenyl)ethanamine: Lacks the methyl group, affecting its steric and electronic properties.

1-(4-Chlorophenyl)ethanamine:

Biologische Aktivität

1-(4-Methoxy-2-methylphenyl)ethanamine, also known as (R)-(+)-1-(4-methoxyphenyl)ethylamine, is an organic compound with significant biological activity. Its molecular formula is C₉H₁₃NO, and it has a molecular weight of 151.21 g/mol. This compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenyl ring, which contributes to its unique properties and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

This compound is believed to act primarily as a serotonin-norepinephrine releasing agent (SNRA) . This means it can stimulate the release of neurotransmitters such as serotonin and norepinephrine from neurons in the brain, which are critical for mood regulation, cognitive function, and physiological processes like blood pressure control. The excessive release of these neurotransmitters can lead to psychoactive effects, including hallucinations, increased heart rate, and hyperthermia.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit stimulant effects akin to other amphetamines. These effects make them of interest in pharmacological studies related to mood disorders, attention-deficit hyperactivity disorder (ADHD), and other psychiatric conditions.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could influence mood and cognitive functions, indicating potential therapeutic uses in treating psychiatric disorders.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Para-Methoxyamphetamine | Methoxy group on the para position | Known psychoactive effects |

| Methamphetamine | Methyl groups on the nitrogen atom | Stronger stimulant properties |

| 4-Methoxyphenethylamine | Lacks methyl substitution on the phenyl ring | Different pharmacological profile |

| 1-(3-Methoxyphenyl)propan-1-amine | Different alkyl chain length | Varying biological activity |

This comparison highlights the diversity within this chemical class while emphasizing the unique properties of this compound that may contribute to its specific biological activities.

Antibacterial and Antifungal Activities

Recent studies have explored the antibacterial and antifungal activities of various phenolic compounds. While specific data on this compound is sparse, related compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests a potential for exploring similar activities in this compound.

Eigenschaften

IUPAC Name |

1-(4-methoxy-2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULBTTCIAPRWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401755 | |

| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603951-45-7 | |

| Record name | 4-Methoxy-α,2-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603951-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.